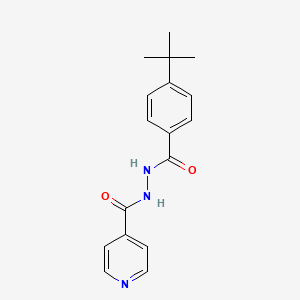![molecular formula C16H18N2O3 B5830516 N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide is a compound that falls within a broad class of chemical substances known for their distinctive molecular structures and diverse chemical properties. These compounds, particularly those with a quinolinylacetamide framework, have been synthesized and studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar quinolinylacetamides often involves multi-component reactions, such as the Passerini reaction, which allows for the construction of complex molecules from simpler precursors in an efficient manner. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, providing yields under mild conditions (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(quinolinyl)acetamides has been extensively studied through crystallography and NMR techniques. These analyses help in understanding the planarity, bond lengths, and angles within the molecules. For instance, studies on N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate have revealed insights into the intramolecular and intermolecular interactions contributing to the stability and planarity of these compounds (Wen et al., 2006).
Chemical Reactions and Properties
Quinolinylacetamides undergo various chemical reactions, reflecting their reactive nature and functional versatility. They can act as intermediates in the synthesis of more complex molecules or as key components in biological systems. The chemical reactions they undergo, such as cyclization, acylation, or nucleophilic substitution, are crucial for modifying their structural and biological properties.
Physical Properties Analysis
The physical properties of quinolinylacetamides, such as solubility, melting points, and crystalline structure, are important for their application in different fields. These properties are influenced by the molecular structure, the presence of functional groups, and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of quinolinylacetamides, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are determined by their molecular framework and substituents. These properties are crucial for their chemical behavior and potential applications in medicinal chemistry and materials science.
- Synthesis and characterization of quinolinylacetamides (Taran et al., 2014).
- Molecular structure analysis by crystallography (Wen et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-9(19)4-6-13-10(2)17-15-7-5-12(18-11(3)20)8-14(15)16(13)21/h5,7-8H,4,6H2,1-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHDIXGMJXFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)NC(=O)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)